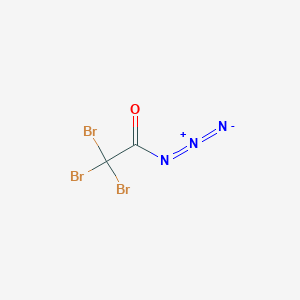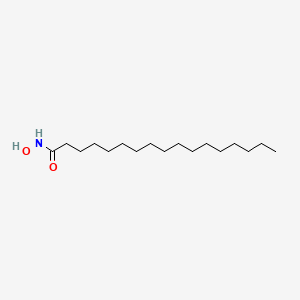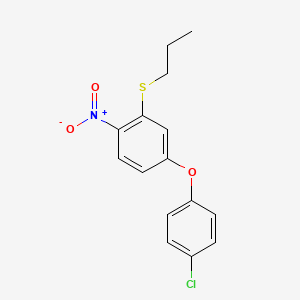
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a nitro group, and a propylsulfanyl group
Preparation Methods
The synthesis of 4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to generate the phenoxy ion, which then reacts with a suitable nitro-substituted benzene derivative to form the desired product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification and characterization using techniques such as recrystallization, chromatography, and spectroscopy.
Chemical Reactions Analysis
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various solvents like ethanol and DMF. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenoxy and propylsulfanyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-phenoxybenzene: This compound lacks the nitro and propylsulfanyl groups, making it less reactive in certain chemical reactions.
4-Chlorodiphenyl ether: Similar in structure but without the nitro and propylsulfanyl groups, it has different chemical and biological properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a different functional group arrangement, leading to distinct biological activities.
Properties
CAS No. |
61167-03-1 |
|---|---|
Molecular Formula |
C15H14ClNO3S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-9-21-15-10-13(7-8-14(15)17(18)19)20-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3 |
InChI Key |
ZCZQGRMYEUTFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




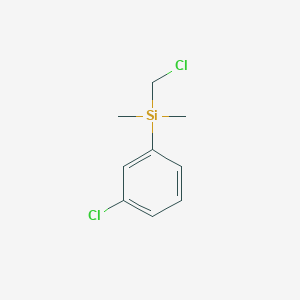
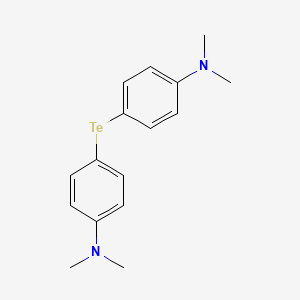
![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)
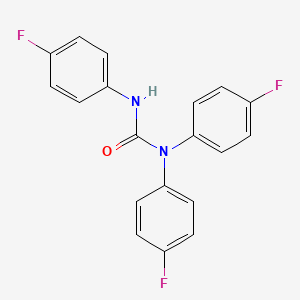
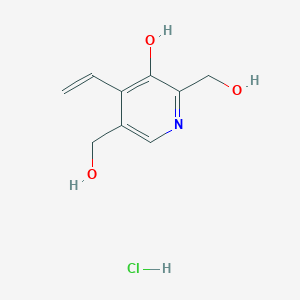
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
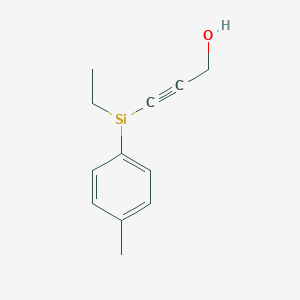
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)
